molecular formula C20H21N3O3S2 B2408302 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 868677-74-1

3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2408302
CAS No.: 868677-74-1
M. Wt: 415.53
InChI Key: OLZMLAVMYOWHHA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzenesulfonyl group, a benzothiazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Piperazine Derivative: The benzothiazole derivative is then reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure may allow it to act as a ligand in binding studies.

Medicine

Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzenesulfonyl and benzothiazole groups.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzothiazole moiety can intercalate with DNA, affecting gene expression. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-2-one: Similar structure but with a different position of the carbonyl group.

    3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one: Similar structure but with a piperidine ring instead of a piperazine ring.

    3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)morpholin-1-yl]propan-1-one: Similar structure but with a morpholine ring.

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-19(10-15-28(25,26)16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)27-20/h1-9H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZMLAVMYOWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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